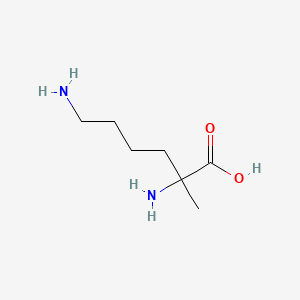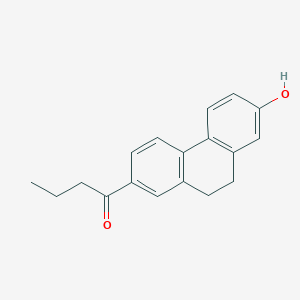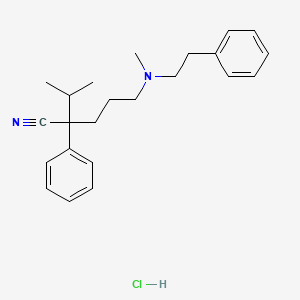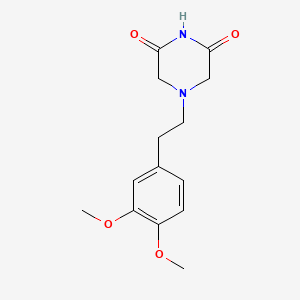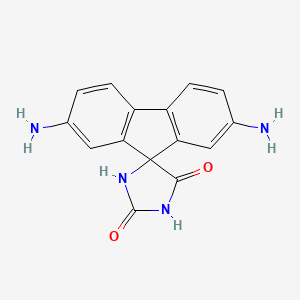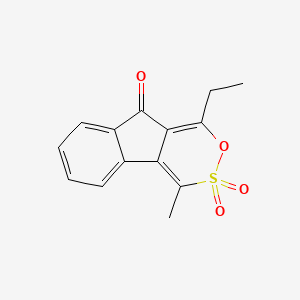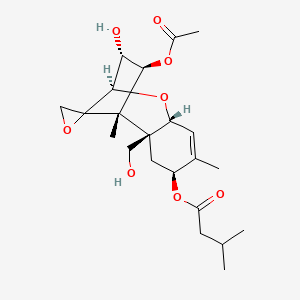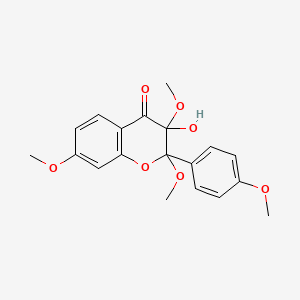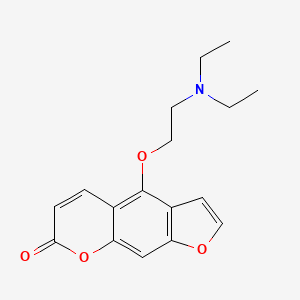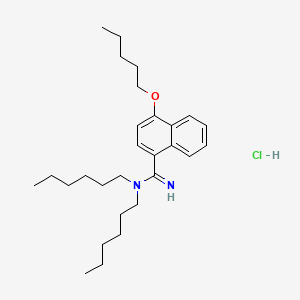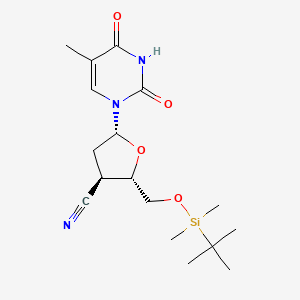
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the second position, a diethylamino group at the sixth position, and a carboxylic acid group at the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 6-(diethylamino)pyridine-4-carboxylic acid using thionyl chloride or phosphorus pentachloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the second position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of a catalyst such as sulfuric acid to form esters.
Amidation: The carboxylic acid group can react with amines to form amides, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Esterification: Alcohols (e.g., methanol, ethanol) and a strong acid catalyst (e.g., sulfuric acid) under reflux conditions.
Amidation: Amines (e.g., aniline, benzylamine) and coupling agents (e.g., DCC) in solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Esterification: Ester derivatives of this compound.
Amidation: Amide derivatives of this compound.
Aplicaciones Científicas De Investigación
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as enhanced thermal stability or conductivity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to modulation of their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(dimethylamino)pyridine-4-carboxylic acid: Similar structure but with a dimethylamino group instead of a diethylamino group.
2,6-Dichloropyridine-4-carboxylic acid: Contains two chlorine atoms at positions 2 and 6 instead of a diethylamino group.
2,6-Pyridinedicarbonyl dichloride: Contains two carboxylic acid groups at positions 2 and 6 instead of a diethylamino group.
Uniqueness
2-Chloro-6-(diethylamino)pyridine-4-carboxylic acid is unique due to the presence of both a diethylamino group and a carboxylic acid group on the pyridine ring
Propiedades
Número CAS |
6313-57-1 |
|---|---|
Fórmula molecular |
C10H13ClN2O2 |
Peso molecular |
228.67 g/mol |
Nombre IUPAC |
2-chloro-6-(diethylamino)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13ClN2O2/c1-3-13(4-2)9-6-7(10(14)15)5-8(11)12-9/h5-6H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
TVEGGFIPLKNNDA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC(=CC(=C1)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


